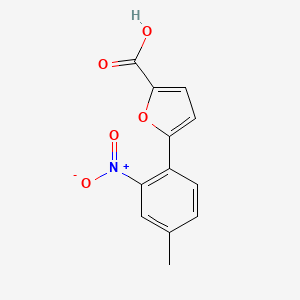
Ácido 5-(4-metil-2-nitrofenil)furano-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, also known as 5-MNPFCA, is a nitrophenyl furan derivative that has been studied extensively as a versatile synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a white, crystalline solid with a molecular weight of 208.2 g/mol and a melting point of 121-123°C. 5-MNPFCA is used as a starting material in the synthesis of a wide range of compounds, including amines, ketones, and other aromatic compounds.
Aplicaciones Científicas De Investigación
Agentes Antimtuberculosos
Los ácidos 5-fenil-furano-2-carboxílicos, incluyendo el ácido 5-(4-metil-2-nitrofenil)furano-2-carboxílico, han surgido como una nueva y prometedora clase de agentes antimtuberculosos . Estos compuestos tienen la capacidad de interferir con la homeostasis del hierro, lo cual es crucial para la supervivencia y virulencia de las micobacterias .
Tratamiento de la Tuberculosis
Estos compuestos están siendo estudiados por su potencial en el tratamiento de la tuberculosis (TB), una enfermedad causada por Mycobacterium tuberculosis . La enfermedad es un problema de salud global importante, y el desarrollo de nuevos medicamentos que actúen sobre dianas moleculares inexploradas es una necesidad .
Inhibidores de la Adquisición de Hierro
Los compuestos se están desarrollando como inhibidores de la salicilato sintasa MbtI de M. tuberculosis . Esta enzima cataliza la primera reacción de la biosíntesis de sideróforos específicos (micobactinas y carboximicobactinas), que aseguran el suministro de hierro en Mtb .
Descubrimiento de Medicamentos
El ácido 5-(4-metil-2-nitrofenil)furano-2-carboxílico es un compuesto químico versátil que se utiliza en la investigación científica. Exhibe propiedades intrigantes y encuentra aplicaciones en varios campos, incluido el descubrimiento de medicamentos.
Ciencia de Materiales
Este compuesto también encuentra aplicaciones en el campo de la ciencia de materiales. Sus propiedades únicas lo convierten en un recurso valioso en el desarrollo de nuevos materiales.
Síntesis Orgánica
El ácido 5-(4-metil-2-nitrofenil)furano-2-carboxílico se utiliza en la síntesis orgánica. Su estructura única y reactividad lo convierten en un bloque de construcción útil en la síntesis de moléculas orgánicas complejas.
Mecanismo De Acción
Target of Action
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, also known as MNFA, has been a focus of research due to its potential applications in the fields of medicine, pharmacology, and materials science. The primary targets of MNFA are the siderophore-mediated iron acquisition pathways in Mycobacterium tuberculosis . Specifically, it inhibits the salicylate synthase MbtI from M. tuberculosis , which catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), ensuring the supply of iron in Mtb .
Mode of Action
By inhibiting the MbtI enzyme, MNFA disrupts the production of siderophores, which are crucial for iron acquisition in Mtb . This disruption affects the ability of the bacteria to establish and maintain an infection in the host .
Biochemical Pathways
The primary biochemical pathway affected by MNFA is the siderophore-mediated iron acquisition pathway in Mtb . By inhibiting the MbtI enzyme, MNFA disrupts the production of mycobactins and carboxymycobactins . These siderophores play a crucial role in iron acquisition, which is essential for various processes that allow the establishment and maintenance of the infection in the host .
Result of Action
The primary result of MNFA’s action is the disruption of iron homeostasis in Mtb . This disruption affects the ability of the bacteria to establish and maintain an infection in the host . By inhibiting the production of siderophores, MNFA potentially weakens the bacteria’s ability to survive in the host, making it a promising candidate for the development of new antimycobacterial agents .
Propiedades
IUPAC Name |
5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-7-2-3-8(9(6-7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSSRIPGQQOYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350858 |
Source


|
| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55377-91-8 |
Source


|
| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methyl-2-nitrophenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)



![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)


![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)
![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)
![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)
![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)

